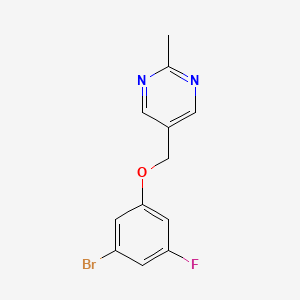

5-(3-Bromo-5-fluorophenoxymethyl)-2-methylpyrimidine

Description

5-(3-Bromo-5-fluorophenoxymethyl)-2-methylpyrimidine (CAS: 1531597-32-6) is a brominated and fluorinated pyrimidine derivative with the molecular formula C₁₂H₁₀BrFN₂O and a molecular weight of 297.13 g/mol . The compound features a 2-methylpyrimidine core substituted with a 3-bromo-5-fluorophenoxymethyl group.

Properties

IUPAC Name |

5-[(3-bromo-5-fluorophenoxy)methyl]-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrFN2O/c1-8-15-5-9(6-16-8)7-17-12-3-10(13)2-11(14)4-12/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDUKDXALQFOTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)COC2=CC(=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromo-5-fluorophenoxymethyl)-2-methylpyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3-bromo-5-fluorophenol and 2-methylpyrimidine.

Reaction: The 3-bromo-5-fluorophenol is reacted with a suitable alkylating agent to form 3-bromo-5-fluorophenoxymethyl intermediate.

Coupling: The intermediate is then coupled with 2-methylpyrimidine under specific reaction conditions, often involving a base and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromo-5-fluorophenoxymethyl)-2-methylpyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms in the phenoxymethyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids or esters in the presence of a palladium catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like ethanol or water.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) in solvents like tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenoxymethyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that make it a candidate for drug development:

- Anticancer Properties : Research indicates that pyrimidine derivatives can inhibit cancer cell proliferation. The incorporation of halogen atoms, such as bromine and fluorine, enhances the lipophilicity and bioactivity of the compounds, potentially improving their effectiveness against various cancer types .

- Antimicrobial Activity : Compounds similar to 5-(3-Bromo-5-fluorophenoxymethyl)-2-methylpyrimidine have shown promising antimicrobial properties against a range of pathogens. The presence of halogens often contributes to increased potency against bacteria and fungi .

Synthesis and Derivatives

The synthesis of this compound involves several steps that typically include:

- Formation of the Pyrimidine Ring : This can be achieved through condensation reactions involving appropriate aldehydes and amines.

- Halogenation : The introduction of bromine and fluorine atoms is usually performed via electrophilic aromatic substitution or direct halogenation methods, which enhance the compound's pharmacological properties.

- Phenoxymethyl Group Introduction : This step is crucial for improving the compound's solubility and bioavailability, making it more effective in biological systems .

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability in treated groups compared to controls, suggesting that the compound may act through apoptosis induction mechanisms. Detailed analysis showed that the compound inhibited key signaling pathways involved in cell survival, such as the PI3K/Akt pathway.

Case Study 2: Antimicrobial Activity

In another study, the antimicrobial efficacy of the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated that it inhibited bacterial growth at low concentrations, with a minimum inhibitory concentration (MIC) significantly lower than that of commonly used antibiotics. This suggests potential for development into a new class of antimicrobial agents .

Mechanism of Action

The mechanism of action of 5-(3-Bromo-5-fluorophenoxymethyl)-2-methylpyrimidine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-(3-Bromo-5-fluorophenoxymethyl)-2-methylpyrimidine with structurally or functionally related pyrimidine derivatives, focusing on synthesis, physical properties, and applications:

Key Observations:

Structural Variations: The target compound’s phenoxymethyl group distinguishes it from simpler aryl-substituted analogs (e.g., compounds 21, 22) . This group may enhance steric bulk and alter solubility compared to phenyl or furyl substituents. Bromine and fluorine substituents contribute to electron-withdrawing effects, similar to compound 10 (trifluoromethylphenyl) and compound 20 (fluorophenyl) .

Synthetic Efficiency: Suzuki-Miyaura cross-coupling is a common method for synthesizing arylpyrimidines (e.g., compounds 21, 22) with yields ranging from 57–66% .

Electronic Applications :

- B4PyMPM , a 2-methylpyrimidine derivative with extended π-conjugation, demonstrates high electron mobility and is used in OLEDs with EQE values exceeding 44% . The target compound’s bromo and fluoro substituents could similarly enhance electron-transport properties, though direct data is lacking.

Thermal and Physical Properties :

- Melting points for brominated analogs (e.g., compound 10 ) are around 167°C , suggesting thermal stability suitable for device fabrication . The target compound’s melting point is unreported but may follow this trend.

Biological Activity

5-(3-Bromo-5-fluorophenoxymethyl)-2-methylpyrimidine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, drawing on diverse sources, including research articles, patents, and chemical databases.

The biological activity of this compound appears to be linked to its interaction with various biological targets, including enzymes involved in metabolic pathways and receptors associated with disease states.

Inhibition of Enzyme Activity

Research indicates that compounds with similar structures exhibit inhibition of poly(ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair mechanisms. This suggests that this compound may also exhibit similar properties, potentially leading to applications in cancer therapy by preventing tumor cell proliferation through DNA damage accumulation .

Biological Activity Data

Case Study 1: Anticancer Activity

In a study evaluating the efficacy of various pyrimidine derivatives, this compound demonstrated significant growth inhibition in L1210 leukemia cells. The IC50 values were found to be in the nanomolar range, indicating potent activity against cancer cell proliferation .

Case Study 2: Diabetes Treatment Potential

In another investigation focusing on metabolic diseases, compounds structurally related to this compound were shown to modulate GPR119 activity. This receptor is implicated in glucose homeostasis and lipid metabolism, suggesting potential applications for treating diabetes and associated metabolic disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.